Sorbitantrioleate
Overview
Description
Sorbitantrioleate is a useful research compound. Its molecular formula is C60H108O8 and its molecular weight is 957.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Emulsifier and Surfactant Properties
Sorbitantrioleate, also known as Span 85, is a non-ionic surfactant with significant applications in various industries due to its emulsifying properties. It's used in pharmaceuticals, cosmetics, food, and agrochemicals. Span 85 forms expanded monolayer films at the oil-water interface, which is crucial in stabilizing emulsions in these industries (Apenten & Zhu, 1996).
Interaction with Other Substances
The interaction of this compound with other substances like milk proteins (β-lactoglobulin and β-casein) affects the stability and properties of oil-in-water emulsions. This interaction is important for food science, particularly in dairy products. The study by Cornec et al. (1996) found that β-casein is more sensitive to the presence of Span 80 than β-lactoglobulin, affecting the emulsification capacity and stability of the emulsions (Cornec, Mackie, Wilde, & Clark, 1996).
Flotation Enhancement in Mineral Processing
Span 85 has been used in mineral processing, particularly in the flotation of lignite. Its application improves the flotation efficiency at low concentrations, as demonstrated in a study by Zhang and Tang (2014). This application is significant in the mining industry for the extraction of valuable minerals (Zhang & Tang, 2014).
Enhancing Drug Delivery
In pharmaceuticals, Span 85 can be used to modify the skin's permeability and enhance the delivery of active compounds. López et al. (2000) investigated its use in enhancing skin permeability, comparing its effects with those of Tween20 and Azone. The study highlights its potential in transdermal drug delivery systems (López, Llinares, Cortell, & Herráez, 2000).
Safety and Toxicology
In terms of safety, this compound and other sorbitan esters have been evaluated for their potential toxicity and irritancy. The International Journal of Toxicology published reports on the safety assessment of various sorbitan esters, including this compound, in cosmetic products. These studies found that they are generally mild skin irritants but nonsensitizers in animals, and are considered safe for use in cosmetics under current usage conditions (Sorbitan Stearate et al., 1985; Lanigan & Yamarik, 2002).
properties
IUPAC Name |
[(3S,4R,5R)-5-[(1R)-2-hydroxy-1-[(Z)-octadec-9-enoyl]oxyethyl]-4-[(Z)-octadec-9-enoyl]oxyoxolan-3-yl] (Z)-octadec-9-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H108O8/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-56(62)66-54(52-61)59-60(68-58(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)55(53-65-59)67-57(63)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54-55,59-61H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27-/t54-,55+,59-,60-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIXEULIHSQFFO-PDKVEDEMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1COC(C1OC(=O)CCCCCCCC=CCCCCCCCC)C(CO)OC(=O)CCCCCCCC=CCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CO[C@@H]([C@@H]1OC(=O)CCCCCCC/C=C\CCCCCCCC)[C@@H](CO)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H108O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
957.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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